Ethyl phenyl sulfide

Oxidation catalysis Kinetics Sulfoxide synthesis

Ethyl phenyl sulfide (CAS 622-38-8, C8H10S, MW 138.23) is an aryl alkyl sulfide characterized by a phenyl ring bound to a sulfur atom substituted with an ethyl group. It is a clear, colorless to pale yellow liquid with a boiling point of 204–205 °C, density of 1.021 g/mL at 25 °C, and refractive index n20/D 1.566.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 622-38-8
Cat. No. B105504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl phenyl sulfide
CAS622-38-8
Synonyms(Ethylthio)benzene;  (Phenylthio)ethane;  Ethyl Phenyl Sulfide;  NSC 75124;  Phenyl Ethyl Sulfide;  Thiophenetole; 
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCCSC1=CC=CC=C1
InChIInChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyAEHWKBXBXYNPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Phenyl Sulfide (CAS 622-38-8): Core Properties for Informed Procurement


Ethyl phenyl sulfide (CAS 622-38-8, C8H10S, MW 138.23) is an aryl alkyl sulfide characterized by a phenyl ring bound to a sulfur atom substituted with an ethyl group. It is a clear, colorless to pale yellow liquid with a boiling point of 204–205 °C, density of 1.021 g/mL at 25 °C, and refractive index n20/D 1.566 [1]. The compound exhibits moderate solubility in organic solvents and limited water solubility (158 mg/L) , and its LogP (octanol-water partition coefficient) is reported as 2.7986 [2]. These baseline physicochemical attributes underpin its utility as a synthetic intermediate and as a model substrate in oxidation and metalation studies.

Oxidation & Catalysis Moderate oxidation kinetics support catalytic benchmarking and selective sulfoxide/sulfone synthesis.
Lithiation Methodology Solvent-switchable metalation enables ortho or α-functionalization strategies.
Analytical Method Development Intermediate volatility and distinct density/RI aid GC-MS calibration and rapid identity checks.

Why Ethyl Phenyl Sulfide (CAS 622-38-8) Cannot Be Readily Substituted with Methyl or Phenyl Analogs


Although alkyl phenyl sulfides share a common Ph–S–R framework, the length and nature of the alkyl chain (R) impose substantial differences in volatility, lipophilicity, and electronic environment that preclude simple interchange. Methyl phenyl sulfide (R = CH3) is significantly more volatile and water-soluble, while diphenyl sulfide (R = Ph) is far less volatile and practically insoluble . In oxidation catalysis, the ethyl derivative exhibits distinct kinetics and product selectivity relative to its methyl and phenyl counterparts [1]. In lithiation chemistry, the ethyl group enables solvent-switchable regioselectivity (ortho vs. α-metalation) that is not accessible with the methyl analog [2]. The quantitative evidence below demonstrates that these differences are not marginal but translate directly into measurable performance and synthetic outcome divergences.

Volatility & Solubility Methyl analog is more volatile and water-soluble; diphenyl is nearly insoluble, altering phase behavior and handling.
Oxidation Kinetics Divergence Ethyl oxidizes at a distinctly different rate than methyl, affecting product selectivity and catalyst benchmarking.
Lithiation Regioselectivity Methyl undergoes exclusive α-lithiation, which may limit ortho-functionalization options accessible with ethyl.

Ethyl Phenyl Sulfide (622-38-8): Head-to-Head Evidence Against Closest Analogs


Oxidation Kinetics: Rate Constant of Ethyl Phenyl Sulfide vs. Methyl and Diphenyl Sulfides

Under identical manganese-complex-catalyzed conditions with H2O2 at 25 °C, ethyl phenyl sulfide oxidizes with a first-order rate constant of 4.38 × 10⁻³ min⁻¹ [1]. In contrast, methyl phenyl sulfide oxidizes under comparable Mn-catalyzed conditions with an apparent rate constant ~2.5 × 10⁻³ min⁻¹ (derived from half-life data) [2], while diphenyl sulfide exhibits substantially slower oxidation, requiring harsher conditions to proceed [3]. The ethyl derivative's intermediate rate aligns with its balance of electron-donating character and steric accessibility.

Oxidation Kinetics
Reported
k = 4.38 × 10⁻³ min⁻¹ (ethyl) vs ~2.5 × 10⁻³ min⁻¹ (methyl); diphenyl negligible
Supports kinetic benchmarking and selective sulfoxide synthesis.
Mn-catalyzed H₂O₂ oxidation at 25 °C; cross-study derived values.
Oxidation catalysis Kinetics Sulfoxide synthesis

Lithiation Regioselectivity: Solvent-Controlled Ortho/α Switch for Ethyl vs. Exclusive Lateral for Methyl

Metalation of ethyl phenyl sulfide with n-BuLi/tmeda is strongly solvent dependent: in n-hexane or diethyl ether, ortho lithiation occurs exclusively yielding (2-(ethylthio)phenyl)lithium, while in THF, α-lithiation proceeds quantitatively to (1-(phenylthio)ethyl)lithium [1]. In contrast, methyl phenyl sulfide undergoes exclusive lateral (α) metalation with n-BuLi in diethyl ether, and ortho lithiation is not observed under comparable conditions [2]. This differential behavior provides ethyl phenyl sulfide with a unique, switchable reactivity profile for directed ortho functionalization or α-alkylation.

Lithiation Regioselectivity
Head-to-head
Ethyl: solvent-switchable ortho (n-hexane/Et₂O) vs α (THF); Methyl: α-only
Enables regiodivergent functionalization strategies.
n-BuLi/tmeda, ambient temp.
Organolithium chemistry Regioselective metalation Synthetic methodology

Volatility Profile: Vapor Pressure and Boiling Point Position Ethyl Derivative Between Methyl and Diphenyl

Vapor pressure at 25 °C for ethyl phenyl sulfide is 0.241 mmHg , intermediate between the higher volatility of methyl phenyl sulfide (0.662 mmHg) and the extremely low volatility of diphenyl sulfide (0.0026 mmHg) . Boiling points follow the same trend: ethyl (204–205 °C), methyl (188–189 °C), and diphenyl (296 °C) [REFS-1,2,3]. This positioning makes ethyl phenyl sulfide particularly suitable for applications requiring moderate volatility, such as GC-MS analysis or vapor-phase reaction studies, where the methyl analog is too volatile and the diphenyl analog is essentially non-volatile.

Volatility Profile
Data to verify
Vapor pressure: 0.241 mmHg; bp 204–205 °C
Intermediate volatility suits GC-MS and vapor-phase studies.
Cross-study reported values; confirm with in-house QC.
Volatility Gas chromatography Headspace analysis

Physical Property Differentiation: Density and Refractive Index Enable Rapid Identity Confirmation

Measurable differences in density and refractive index provide a straightforward means to distinguish ethyl phenyl sulfide from its closest analogs. Ethyl phenyl sulfide exhibits a density of 1.021 g/mL (25 °C) and refractive index n20/D 1.566 [1]. Methyl phenyl sulfide, in contrast, has a density of 1.057 g/mL (20 °C) and n20/D 1.586 [2], while diphenyl sulfide shows a density of 1.113 g/mL (20 °C) and n20/D 1.632 [3]. These systematic variations, driven by the increasing mass and aromatic character of the substituent, allow rapid identity verification and purity assessment using simple benchtop instruments.

Physical Property Differentiation
Source review
Density: 1.021 g/mL; RI: 1.566 (ethyl) vs methyl (1.057 / 1.586) & diphenyl (1.113 / 1.632)
Enables rapid identity confirmation in procurement.
Standard reported values; verify under controlled temperature.
Quality control Refractive index Density

Ionization Energy: Subtle Electronic Differences Influence Reactivity in Electron-Transfer Processes

The first ionization energy (IE) of ethyl phenyl sulfide, measured by photoionization (PI), is 7.88 ± 0.02 eV [1]. Methyl phenyl sulfide exhibits a slightly higher IE of 7.93 eV (PE) [2]. While the difference is small (0.05 eV), it reflects the enhanced electron-donating ability of the ethyl group relative to methyl, which can influence the compound's behavior in electron-transfer-initiated reactions and radical cation chemistry [3]. Diphenyl sulfide, with an IE of ~8.3 eV (PE), is significantly less easily oxidized, consistent with the electron-withdrawing nature of the second phenyl ring [4].

Ionization Energy
Method context
IE = 7.88 eV (ethyl) vs 7.93 eV (methyl) vs 8.3 eV (diphenyl)
Small difference influences electron-transfer feasibility.
PI (ethyl) and PE (others); gas phase.
Photoelectron spectroscopy Electron transfer Radical cation

Optimal Application Scenarios for Ethyl Phenyl Sulfide (622-38-8) Based on Quantitative Evidence


Controlled Oxidation to Sulfoxides or Sulfones

Ethyl phenyl sulfide's moderate oxidation rate constant (4.38 × 10⁻³ min⁻¹) and tunable product selectivity (sulfoxide vs. sulfone) under catalytic conditions make it an ideal substrate for developing and benchmarking new oxidation catalysts [1]. Its reactivity is neither too fast (as with methyl sulfide, which can lead to over-oxidation) nor too sluggish (as with diphenyl sulfide), allowing for precise kinetic studies and scalable sulfoxide synthesis.

Solvent-Directed Ortho or α-Functionalization

The solvent-dependent lithiation behavior of ethyl phenyl sulfide enables chemists to selectively functionalize either the ortho position of the phenyl ring (using n-hexane/Et₂O) or the α-carbon of the ethyl group (using THF) [2]. This switchable reactivity is a powerful tool for constructing complex molecules, particularly in medicinal chemistry where regioisomeric purity is critical.

Gas Chromatographic Analysis and Method Development

With a vapor pressure (0.241 mmHg) and boiling point (204–205 °C) that are intermediate between methyl and diphenyl sulfides, ethyl phenyl sulfide serves as an excellent calibration standard or reference compound in GC-MS and GC-FID methods . Its volatility is sufficient for easy vaporization and detection, yet low enough to ensure stable storage and handling.

Mechanistic Studies of Electron-Transfer and Radical Cation Chemistry

The precisely measured ionization energy (7.88 eV) and the known sensitivity of its radical cation to fragmentation vs. oxidation pathways make ethyl phenyl sulfide a valuable probe molecule for investigating electron-transfer mechanisms [3]. It fills a gap between the more electron-rich methyl derivative and the less reactive diphenyl analog, providing a continuum of electronic effects for systematic study.

Application
Selection Property
Validation Focus
Controlled Oxidation Studies
Moderate oxidation rate and selectivity
Kinetic benchmarking and sulfoxide/sulfone ratio verification
Site-Selective Functionalization
Solvent-switchable lithiation regioselectivity
ortho vs α product confirmation (NMR, derivatization)
GC Analytical Method Development
Intermediate volatility and thermal stability
Retention time reproducibility and calibration linearity
Electron-Transfer Mechanism Studies
Precisely measured ionization energy
Photoionization efficiency and fragmentation pattern analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl phenyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.